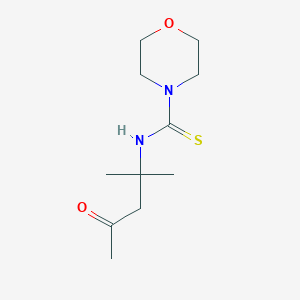
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- is a chemical compound with the molecular formula C11H20N2O2S and a molecular weight of 244.358 . This compound is known for its unique structure, which includes a morpholine ring and a carbothioamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- involves several steps. One common method includes the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioamide. This intermediate is then reacted with 1,1-dimethyl-3-oxobutyl chloride under specific conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential proteins in bacterial cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .
Comparaison Avec Des Composés Similaires
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- can be compared with other similar compounds such as N-acyl-morpholine-4-carbothioamides. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Similar Compounds
- N-acyl-morpholine-4-carbothioamides
- Morpholine-4-carbothioamide
- N-(1,1-Dimethyl-3-oxobutyl)acrylamide
These compounds are structurally related and have been studied for their various chemical and biological properties.
Propriétés
Numéro CAS |
55113-93-4 |
|---|---|
Formule moléculaire |
C11H20N2O2S |
Poids moléculaire |
244.36 g/mol |
Nom IUPAC |
N-(2-methyl-4-oxopentan-2-yl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C11H20N2O2S/c1-9(14)8-11(2,3)12-10(16)13-4-6-15-7-5-13/h4-8H2,1-3H3,(H,12,16) |
Clé InChI |
GMCWAOPVQDBOFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)NC(=S)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


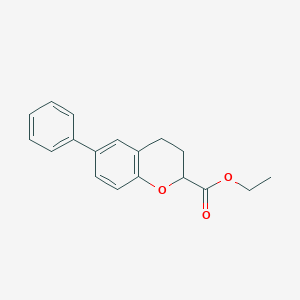
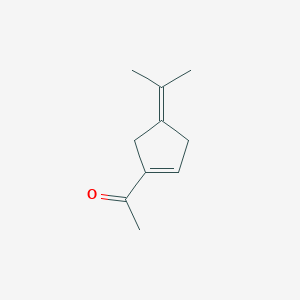
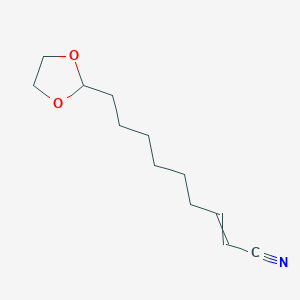
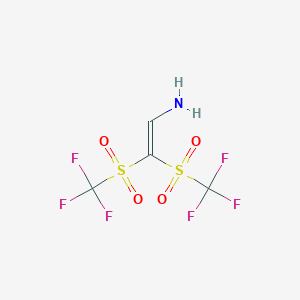
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
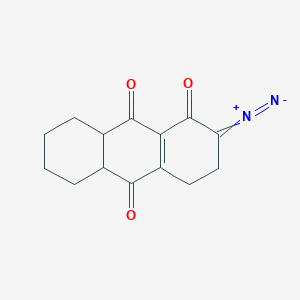
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)

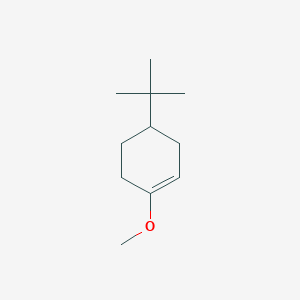
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
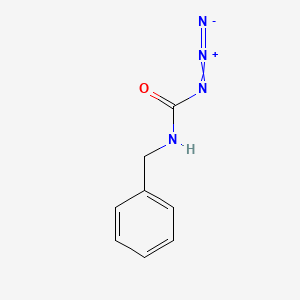
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)

